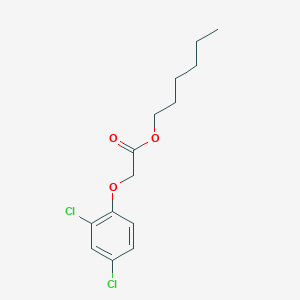
N-(4-Metoxibencilideno)-4-metoxianilina
Descripción general
Descripción
N-(4-Methoxybenzylidene)-4-methoxyaniline: is an organic compound that belongs to the class of Schiff bases. It is characterized by the presence of a methoxy group attached to the benzylidene and aniline moieties. This compound is known for its liquid crystalline properties and is widely used in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
N-(4-Methoxybenzylidene)-4-methoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s liquid crystalline properties make it useful in the study of biological membranes and other biological systems.
Medicine: Research has explored its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the development of liquid crystal displays (LCDs) and other optoelectronic devices
Mecanismo De Acción
Target of Action
N-(4-Methoxybenzylidene)-4-methoxyaniline, also known as N,1-bis(4-methoxyphenyl)methanimine, is a nematic liquid crystal molecule . Its primary target is the alignment of liquid crystal cells . The compound interacts with the liquid crystal cells and influences their orientation and alignment .
Mode of Action
The compound works by influencing the orientation and alignment of liquid crystal cells . It is prepared by condensing distilled n-butylaniline and methoxybenzaldehyde . The compound can be used as an anisotropic solvent which has an isotropic transition temperature of 315k .
Biochemical Pathways
Its role in the development of liquid crystal cells suggests that it may influence the physical properties of these cells, such as their alignment and orientation .
Pharmacokinetics
Its use as an anisotropic solvent suggests that it may have unique distribution and metabolism characteristics within the liquid crystal cells .
Result of Action
The primary result of the action of N-(4-Methoxybenzylidene)-4-methoxyaniline is the alignment of liquid crystal cells . This alignment can influence the physical properties of the cells, potentially affecting their optical and electrical properties .
Action Environment
The action of N-(4-Methoxybenzylidene)-4-methoxyaniline can be influenced by various environmental factors. For example, temperature can affect the isotropic transition temperature of the compound . Other factors, such as the presence of other solvents or compounds, may also influence the compound’s action, efficacy, and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-(4-Methoxybenzylidene)-4-methoxyaniline can be synthesized through the condensation reaction between 4-methoxybenzaldehyde and 4-methoxyaniline. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, and is carried out under reflux conditions in ethanol. The reaction mixture is heated for several hours until the formation of the Schiff base is complete .
Industrial Production Methods: In industrial settings, the synthesis of N-(4-Methoxybenzylidene)-4-methoxyaniline follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: N-(4-Methoxybenzylidene)-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can regenerate the starting materials .
Comparación Con Compuestos Similares
N-(4-Methoxybenzylidene)-4-butylaniline: Another Schiff base with similar liquid crystalline properties.
N-(4-Methoxybenzylidene)isonicotinohydrazone: Known for its non-linear optical properties and charge transport capabilities.
Uniqueness: N-(4-Methoxybenzylidene)-4-methoxyaniline stands out due to its specific combination of methoxy groups and benzylidene-aniline structure, which imparts unique liquid crystalline properties. This makes it particularly valuable in the development of advanced optoelectronic devices and other high-tech applications .
Propiedades
IUPAC Name |
N,1-bis(4-methoxyphenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-17-14-7-3-12(4-8-14)11-16-13-5-9-15(18-2)10-6-13/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOHZYPZEUJYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294253 | |
| Record name | N-(4-Methoxybenzylidene)-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1749-08-2 | |
| Record name | 1749-08-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Methoxybenzylidene)-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Methoxybenzylidene)-4-anisidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Pyrrolidine, 1-[2-[4-(3,4-dihydro-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-, hydrochloride (1:1)](/img/structure/B167575.png)






